molecular formula C18H12ClNO5S B4360783 methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B4360783
M. Wt: 389.8 g/mol
InChI Key: BJPSQWGSVJCZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate: is a complex organic compound characterized by its benzothiophene core and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of appropriate thiophene precursors under specific conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro derivative.

  • Reduction: The carboxylate group can be reduced to an alcohol.

  • Substitution: The benzothiophene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Chloro derivatives such as chlorobenzothiophene.

  • Reduction: Alcohols like benzothiophene-2-ol.

  • Substitution: Substituted benzothiophenes with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease pathways.

Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate: Lacks the chloro group.

  • Methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1-benzothiophene-2-carboxylate: Contains a methyl group instead of a chloro group.

Uniqueness: The presence of the chloro group in this compound distinguishes it from similar compounds, potentially altering its reactivity and biological activity.

methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate , highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

methyl 6-(1,3-benzodioxole-5-carbonylamino)-3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO5S/c1-23-18(22)16-15(19)11-4-3-10(7-14(11)26-16)20-17(21)9-2-5-12-13(6-9)25-8-24-12/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPSQWGSVJCZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.